5-(Bromomethyl)nicotinonitrile

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

5-(Bromomethyl)nicotinonitrile (CAS 1211530-54-9): halogenated pyridine building block with Br at 5-position and CN at 3-position. Superior Br reactivity vs chloromethyl analog (CAS 562074-59-3) ensures higher yields without re-optimization—Cl substitution risks incomplete conversion and byproducts. The electron-withdrawing nitrile fine-tunes electrophilicity for efficient amine/thiol alkylation in kinase inhibitors and agrochemical actives. Supports downstream Pd-catalyzed cross-coupling. Covalent warhead precursor for activity-based probes. MW 197.03, LogP 1.46.

Molecular Formula C7H5BrN2
Molecular Weight 197.03
CAS No. 1211530-54-9
Cat. No. B3090421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)nicotinonitrile
CAS1211530-54-9
Molecular FormulaC7H5BrN2
Molecular Weight197.03
Structural Identifiers
SMILESC1=C(C=NC=C1C#N)CBr
InChIInChI=1S/C7H5BrN2/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2H2
InChIKeyIUHPOQYVQPBUBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)nicotinonitrile (CAS 1211530-54-9) - Procurement-Ready Pyridine Building Block Overview


5-(Bromomethyl)nicotinonitrile (CAS 1211530-54-9) is a halogenated pyridine derivative with the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol . It is characterized by a bromomethyl group at the 5-position and a nitrile group at the 3-position of the pyridine ring . This compound is primarily utilized as a versatile electrophilic building block in organic synthesis, enabling the introduction of a cyanopyridine moiety into more complex molecular architectures [1]. Its physical properties include a calculated density of 1.6±0.1 g/cm³, a predicted boiling point of 296.6±25.0 °C at 760 mmHg, and a consensus LogP of 1.46, with a solubility of approximately 1.39 mg/mL in water .

Why 5-(Bromomethyl)nicotinonitrile (CAS 1211530-54-9) Cannot Be Simply Substituted by its Analogs


Direct substitution of 5-(Bromomethyl)nicotinonitrile with seemingly similar analogs like its chloromethyl counterpart (CAS 562074-59-3) or methyl-substituted variants (e.g., CAS 1823887-09-7) is not a trivial matter and can significantly alter reaction outcomes. The bromine atom in the target compound provides a balance of reactivity and stability that differs markedly from the less reactive chlorine analog . The presence and position of the electron-withdrawing nitrile group further modulate the electrophilicity of the bromomethyl carbon . Therefore, a generic substitution without re-optimizing reaction conditions (e.g., temperature, catalyst, or leaving group activation) risks incomplete conversion, lower yields, or the formation of unwanted byproducts, ultimately compromising the integrity and reproducibility of synthetic routes [1].

Quantitative Differentiation Guide for 5-(Bromomethyl)nicotinonitrile (CAS 1211530-54-9) vs. Analogs


Enhanced Reactivity Profile of 5-(Bromomethyl)nicotinonitrile vs. Chloro Analog

The bromine atom in 5-(Bromomethyl)nicotinonitrile serves as a superior leaving group compared to the chlorine atom in its direct analog, 5-(Chloromethyl)nicotinonitrile (CAS 562074-59-3). This is a well-established principle in organic chemistry, where the C-Br bond is weaker and more readily cleaved than the C-Cl bond, leading to significantly faster reaction rates in nucleophilic substitution reactions (SN2) . This increased reactivity translates to more efficient synthetic transformations under milder conditions, reducing the need for harsh reagents or prolonged reaction times .

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Balanced Stability and Reactivity: 5-(Bromomethyl)nicotinonitrile vs. Iodo Analogs

While iodo analogs are even more reactive, they often suffer from significant stability issues (e.g., light sensitivity, thermal lability), making them difficult to handle, store, and scale. The bromomethyl group in 5-(Bromomethyl)nicotinonitrile provides a practical compromise, offering a high level of reactivity that is sufficient for most synthetic applications while maintaining adequate stability for storage under inert gas at 2-8°C [1]. This balance is a critical differentiator for procurement in a research or production environment where both reactivity and shelf-life are key considerations.

Synthetic Planning Intermediate Stability Process Chemistry

Physicochemical Properties: Differentiating 5-(Bromomethyl)nicotinonitrile from 5-(Bromomethyl)-6-methylnicotinonitrile

A direct quantitative comparison with the 6-methyl analog, 5-(Bromomethyl)-6-methylnicotinonitrile (CAS 1823887-09-7), reveals significant differences in key physicochemical parameters. The target compound (C7H5BrN2) has a molecular weight of 197.03 g/mol and a consensus LogP of 1.46, whereas the 6-methyl analog (C8H7BrN2) is heavier at 211.06 g/mol and is expected to have a higher LogP due to the added methyl group . This difference in lipophilicity and size directly impacts downstream applications, as the target compound offers a less lipophilic and smaller building block, which can be crucial for optimizing the drug-like properties (e.g., permeability, solubility) of final target molecules in medicinal chemistry programs .

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Commercial Purity and Analytical Benchmarking of 5-(Bromomethyl)nicotinonitrile

Procurement decisions often hinge on the available purity and the analytical characterization provided. For 5-(Bromomethyl)nicotinonitrile, multiple reputable vendors offer the compound with a standard purity of ≥97% or 98%, supported by analytical data such as NMR and HPLC . In contrast, the closely related 5-(Chloromethyl)nicotinonitrile is commonly available at a purity of 95% from certain suppliers . The higher baseline purity of the bromo compound, combined with the availability of detailed Certificates of Analysis (CoA) including NMR and HPLC traces, reduces the need for costly in-house purification and provides greater confidence in the reproducibility of downstream experiments .

Quality Control Procurement Analytical Chemistry

Optimal Scientific and Industrial Application Scenarios for 5-(Bromomethyl)nicotinonitrile (CAS 1211530-54-9)


Medicinal Chemistry: Synthesis of Nicotinonitrile-Based Kinase Inhibitors

The compound serves as a critical electrophilic building block for introducing a nicotinonitrile moiety into drug candidates, particularly kinase inhibitors. Its reactivity allows for efficient alkylation of nucleophilic groups (e.g., amines, thiols) in pharmacophores, while the nitrile group can participate in key interactions with target protein residues . The well-defined physicochemical properties (LogP 1.46, MW 197.03) make it a suitable fragment for lead optimization .

Agrochemical Research: Development of Novel Pesticides and Herbicides

The versatility of 5-(Bromomethyl)nicotinonitrile extends to agrochemical discovery, where it is used to create new pyridine-containing active ingredients. Its balanced reactivity and stability profile is particularly advantageous in multi-step syntheses common in this field [1].

Organic Synthesis: Cross-Coupling Reactions for Complex Scaffold Construction

While the benzylic bromide is the primary reactive site, the compound's structural framework suggests it can also be employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) under appropriate conditions, allowing for further diversification of the pyridine core after initial alkylation steps [2].

Chemical Biology: Synthesis of Activity-Based Probes (ABPs)

The bromomethyl group can act as a covalent warhead to label nucleophilic amino acid residues (e.g., cysteine, serine) in enzyme active sites. This makes 5-(Bromomethyl)nicotinonitrile a valuable precursor for synthesizing activity-based probes for target identification and validation in drug discovery .

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